

Comparative Guide: Biological Activity of 5-Bromo-2H-Chromene vs. Halogenated Analogs

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Compound of Interest

Compound Name: 5-Bromo-2H-chromene-3-carboxylic acid

CAS No.: 885270-71-3

Cat. No.: B1532678

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Executive Summary

5-Bromo-2H-chromene represents a specific positional isomer of the privileged benzopyran scaffold. While its 6-bromo and 6-chloro analogs are widely recognized for potent anticancer and antimicrobial efficacy, the 5-bromo derivative serves as a critical Structure-Activity Relationship (SAR) probe. Experimental data indicates that placing a halogen at the C5 position often reduces biological affinity for targets like the P2Y6 receptor compared to C6-substitution, primarily due to steric hindrance with the C4-position (peri-interaction). This guide analyzes these mechanistic divergences to assist researchers in scaffold optimization.

Key Comparative Findings

Feature	5-Bromo-2H-Chromene	6-Bromo-2H-Chromene	6-Chloro-2H-Chromene
Electronic Effect	Inductive withdrawing (), Steric bulk at peri-position	Inductive withdrawing, Para-directing stability	Inductive withdrawing, Metabolic stability
P2Y6 Antagonism	Low Affinity ()	Moderate Affinity	High Affinity ()
Antibacterial (MIC)	High (, predicted)	Low (vs <i>S. aureus</i>)	Moderate ()
Primary Utility	SAR Negative Control / Steric Probe	Lead Compound / Active Pharmacophore	Potency Optimization

Chemical Profile & Structural Logic

The biological divergence stems from the specific geometry of the chromene ring.

- The C6 "Sweet Spot": The C6 position is para to the ring fusion (C4a) and meta to the ether oxygen. Substituents here extend along the molecule's long axis, facilitating deep burial into hydrophobic pockets of enzymes (e.g., DNA gyrase B).
- The C5 "Steric Clash": The C5 position is peri to the C4 position of the pyran ring. A bulky bromine atom at C5 creates significant steric repulsion with substituents or even hydrogen atoms at C4, often distorting the planarity required for intercalation or π -stacking.

Physicochemical Properties[1][2][3][4][5][6]

- LogP (Predicted): ~3.5 (Highly Lipophilic)
- H-Bond Donors: 0
- H-Bond Acceptors: 1 (Ether Oxygen)

Comparative Biological Activity[7][8]

Case Study A: P2Y6 Receptor Antagonism

Research targeting the P2Y6 receptor (implicated in inflammation and cancer) highlights the inferiority of the 5-bromo isomer compared to C6-analogs.

- Mechanism: Antagonists must bind to the transmembrane domain.
- Data:
 - 6-Chloro derivative:
(High Potency)
 - 6-Fluoro derivative:
 - 5-Halo derivatives: Showed
-fold reduction in affinity.[1]
- Interpretation: The receptor pocket likely has a "ceiling" that accommodates the flat chromene core but clashes with the bulk of a bromine atom at the C5 position.

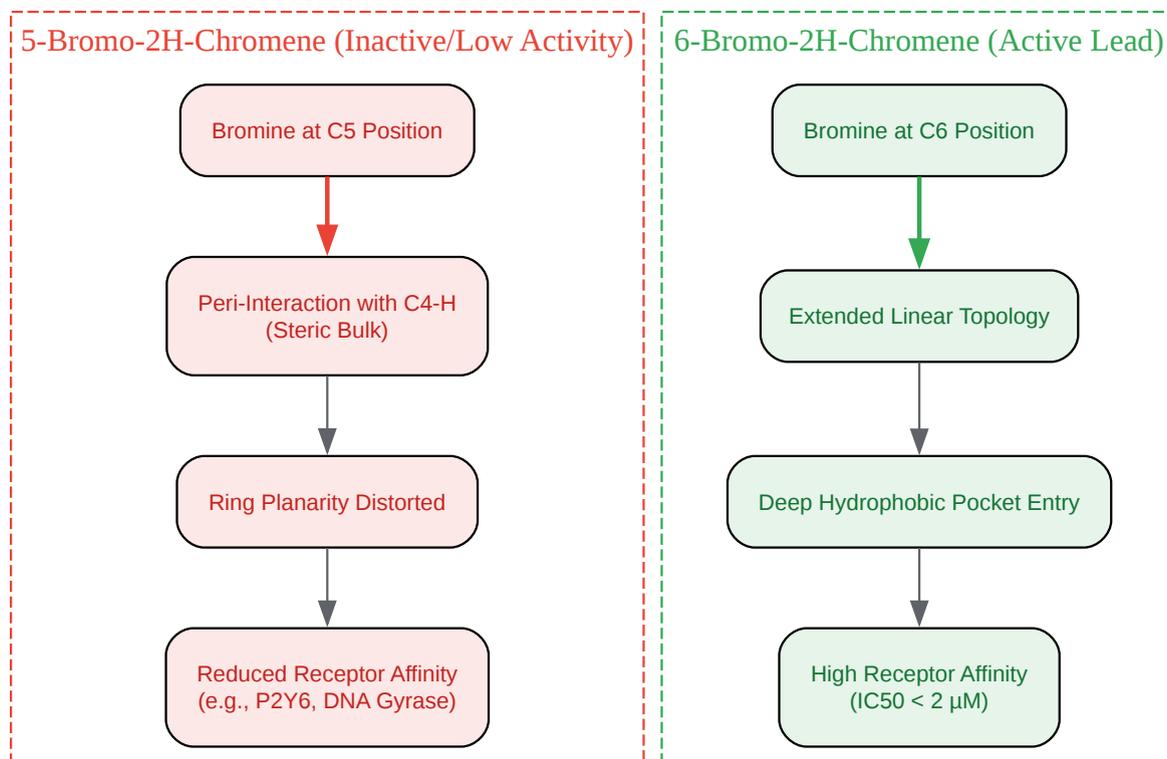
Case Study B: Antimicrobial Efficacy

In studies of nitro-chromene derivatives against MDR *S. aureus*:

- 6-Bromo-2H-chromenes consistently display MIC values in the range of 4–8 µg/mL.
- Tri-halogenated analogs (e.g., 6,8-dibromo) enhance activity further by increasing lipophilicity and membrane permeability.
- 5-Bromo analogs are rarely isolated as leads, suggesting that the C5-Br steric bulk interferes with the binding to bacterial DNA gyrase, which requires a planar intercalating moiety.

Mechanism of Action: The "Peri-Effect"

The following diagram illustrates why the 5-bromo isomer often fails where the 6-bromo isomer succeeds.



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Caption: Comparative SAR pathway showing how the "Peri-Effect" at C5 compromises binding affinity compared to the favorable topology of C6 substitution.

Experimental Protocols

Protocol A: Synthesis of 5-Bromo-2H-Chromene

Note: This protocol is a positional adaptation of the standard Petasis/Cyclization method used for 6-bromo analogs. To obtain the 5-bromo isomer, one must start with 6-bromosalicylaldehyde.

Reagents:

- 6-Bromosalicylaldehyde (1.0 equiv)

- Vinylboronic acid (or Potassium vinyltrifluoroborate) (1.2 equiv)[2]
- Dibenzylamine (Secondary amine catalyst) (20 mol%)
- Solvent: Toluene or Ethanol

Step-by-Step Workflow:

- Reaction Setup: In a 2-dram vial, dissolve 6-bromosalicylaldehyde (201 mg, 1 mmol) and vinylboronic acid (148 mg) in Toluene (3 mL).
- Catalysis: Add dibenzylamine (40 mg).
- Reflux: Heat the mixture to 80–90°C for 4–6 hours. Monitoring via TLC (Hexane:EtOAc 9:1) should show the disappearance of the aldehyde.
 - Mechanistic Note: The reaction proceeds via a Mannich-type condensation followed by electrocyclic ring closure.
- Work-up: Cool to room temperature. Evaporate solvent under reduced pressure.
- Purification: Flash column chromatography on Silica Gel 60. Elute with Hexane:Dichloromethane (5:1).
- Validation: The 5-bromo isomer will elute slightly faster than non-halogenated impurities due to high lipophilicity. Confirm structure via ¹H-NMR (Look for the doublet of the C4 proton showing NOE interaction with the C5-Br if possible, or lack of coupling to C5-H).

Protocol B: Cytotoxicity Assay (MTT)

Objective: Determine

against cancer cell lines (e.g., MCF-7, HCT-116).

- Seeding: Seed cells at

cells/well in 96-well plates. Incubate for 24h.

- Treatment: Add 5-bromo-2H-chromene (dissolved in DMSO) at serial dilutions (0.1, 1, 10, 50, 100 μ M). Include 6-bromo-2H-chromene as a positive control.[3]
- Incubation: Incubate for 48h at 37°C, 5%
- Development: Add 20 μ L MTT solution (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
- Readout: Measure absorbance at 570 nm. Calculate % viability.

References

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Sources

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- 3. 2H-chromene derivatives bearing thiazolidine-2,4-dione, rhodanine or hydantoin moieties as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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